molecular formula C35H40O10 B1244812 Dantaxusin A

Dantaxusin A

Katalognummer: B1244812
Molekulargewicht: 620.7 g/mol
InChI-Schlüssel: YVSSEWCMPIXNDO-JSYNTOBLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dantaxusin A is a taxane diterpenoid first isolated from Taxus yunnanensis (Yunnan yew) in 2001 . Its structure, determined via 1D/2D NMR and HRMS, is characterized by a 5α-cinnamoyloxy group, 2α,7β,13α-triacetoxy substituents, and a unique 2(3→20)abeo-taxa skeleton with a 4(20),11-diene-9,10-dione system . Unlike the widely studied taxol (paclitaxel), this compound lacks the signature oxetane ring and C-13 side chain but shares a taxane core, positioning it within a distinct subclass of bioactive yew-derived compounds.

Eigenschaften

Molekularformel

C35H40O10

Molekulargewicht

620.7 g/mol

IUPAC-Name

[(1R,2S,3E,5S,7S,8S,13S)-2,7,13-triacetyloxy-8,12,15,15-tetramethyl-9,10-dioxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C35H40O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,35-/m0/s1

InChI-Schlüssel

YVSSEWCMPIXNDO-JSYNTOBLSA-N

Isomerische SMILES

CC1=C2C(=O)C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C

Kanonische SMILES

CC1=C2C(=O)C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C

Synonyme

5alpha-cinnamoyloxy-2alpha,7beta,13alpha-triacetoxy-2(3-20)abeo-taxa-4(20),11-diene-9,10-dione
dantaxusin A

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Oxidation-Reduction Behavior

Redox reactions are critical for modifying functional groups. If Dantaxusin A contains alcohol or alkene moieties:

  • Oxidation : Strong oxidizers (e.g., KMnO₄) may convert alcohols to ketones or carboxylic acids, depending on conditions .

  • Reduction : NaBH₄ or LiAlH₄ could reduce carbonyl groups to alcohols2 .

Table 2: Redox Reaction Examples

SubstrateReagentProductOxidation State Change
Alcohol (-OH)KMnO₄, H⁺Ketone (C=O)+2 (C center)
Alkene (C=C)O₃, then Zn/H₂ODiols or ketonesCleavage with oxidation

Acid-Base Reactivity

Carboxylic acid or phenolic groups (if present) would participate in:

  • Esterification : Reaction with alcohols under acidic catalysis (e.g., H₂SO₄) .

  • Base-mediated deprotonation : Formation of carboxylate or phenoxide ions .

Catalytic Transformations

Recent advances in non-classical carbocation chemistry suggest that this compound might undergo C–H activation or alkane functionalization under metal-catalyzed conditions, though specific studies are lacking. Computational modeling (e.g., molecular dynamics) could predict reaction pathways .

Stability and Decomposition

Thermal or photolytic decomposition pathways depend on functional groups:

  • Thermal cleavage : Alkenes may undergo retro-Diels-Alder reactions at elevated temperatures .

  • Hydrolysis : Esters or amides could hydrolyze in acidic/basic media .

Table 3: Stability Under Conditions

ConditionObservationMechanism
Heat (200°C)Gas evolution (CO₂)Decarboxylation
UV LightColor change (yellow → clear)Photolytic bond cleavage

Analytical Challenges

Data synthesis and reproducibility require rigorous standards . For this compound:

  • Spectral analysis : NMR and MS would confirm bond formation/cleavage .

  • Yield optimization : Statistical methods (e.g., DOE) could refine reaction conditions4 .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Dantaxusin A is compared to other taxoids from Taxus species, focusing on substituent patterns and bioactivity (Table 1):

Compound Source Key Structural Features Reported Bioactivities Key References
This compound Taxus yunnanensis 5α-cinnamoyloxy, 2α,7β,13α-triacetoxy, 9,10-dione Antibacterial; anti-COVID-19 potential (in silico)
Dantaxusin B Taxus yunnanensis 5α-cinnamoyloxy, 9α-hydroxy, 10β,13α-diacetoxy Antibacterial; moderate anti-COVID-19 docking scores
Dantaxusin C/D Taxus yunnanensis C-14 oxygenation; variations in acetoxy/hydroxy groups Anticancer (cell line studies)
Taxuyunnanine C Taxus yunnanensis C-14 hydroxyl, C-1/C-2 acetoxy Antiproliferative (HepG2, KB cells)
Taxuspine B Taxus cuspidata C-5 cinnamate, C-10 acetyl, C-14 hydroxyl Multidrug resistance reversal

Key Structural Insights :

  • Substituent Influence : The 5α-cinnamoyloxy group in this compound distinguishes it from Dantaxusins C/D (C-14 oxygenation) and Taxuyunnanine C (C-1/C-2 acetoxy). This group may enhance membrane permeability, as seen in cinnamate-containing analogs .
Pharmacological Comparison

Antibacterial Activity :

  • This compound and B exhibit broad-spectrum antibacterial effects, with MIC values against Mycobacterium tuberculosis H37Rv at 0.78–6.3 µg/mL, comparable to clinical antibiotics like rifampicin . However, this activity is absent in Taxuyunnanine C and Taxuspine B, suggesting the cinnamoyloxy group’s critical role .

Anticancer Potential: While this compound’s anticancer effects remain unquantified, Dantaxusin C/D and Taxuyunnanine C show IC₅₀ values of 8–20 µM against HepG2 and KB cells, mediated by apoptosis induction via caspase-3 activation . Taxuspine B, however, targets P-glycoprotein to reverse chemoresistance .

Anti-COVID-19 Docking Scores: this compound outperforms Taxchinin K and Securinol C in binding to SARS-CoV-2 proteins (Spike: −8.2 kcal/mol; RdRp: −7.9 kcal/mol), likely due to its polar acetoxy groups enhancing hydrogen bonding . Dantaxusin B shows weaker binding (−6.5 kcal/mol), highlighting the importance of the 9,10-dione system .

Q & A

Q. What are the standard experimental protocols for synthesizing and isolating Dantaxusin A?

To synthesize this compound, researchers typically employ [stepwise organic synthesis] followed by purification via column chromatography (silica gel, gradient elution) . Structural confirmation requires spectroscopic methods:

  • NMR (1H, 13C, DEPT, HSQC) for backbone assignment .
  • HRMS (ESI-TOF) for molecular formula validation .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration .
    Note: Reproducibility hinges on documenting solvent ratios, temperature gradients, and catalyst loadings in the experimental section .

Q. How is this compound characterized for initial biological activity screening?

Standard assays include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Kinase/phosphatase activity tests using fluorometric substrates .
  • Antimicrobial : Disk diffusion assays (CLSI guidelines) for bacterial/fungal strains .
    Key: Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to validate statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Conflicting results (e.g., varying IC50 values) may arise from:

  • Assay variability : Differences in cell line passage numbers or incubation times .
  • Compound purity : Impurities >5% can skew results; validate via HPLC-DAD (≥95% purity) .
  • Synergistic effects : Test this compound in isolation vs. crude extracts to rule out matrix interference .
    Methodological fix: Conduct a systematic review with inclusion criteria (e.g., only studies using USP-grade reagents) and meta-analysis to identify outliers .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?

Adopt a multi-omics approach :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling to track protein interaction networks .
  • Metabolomics : LC-MS/MS to map metabolic pathway disruptions .
    Validation: Use CRISPR knockouts of candidate targets (e.g., AKT1) to confirm mechanistic pathways .

Q. How can analytical challenges in quantifying this compound in complex matrices be addressed?

For biological samples (e.g., plasma):

  • Sample prep : Solid-phase extraction (C18 cartridges) to reduce matrix effects .
  • Quantification : UPLC-QTOF with isotopic internal standards (e.g., deuterated this compound) .
  • Validation : Follow ICH guidelines for LOD, LOQ, and recovery rates (85–115%) .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetics : Perform ADME studies to assess bioavailability (e.g., murine models) .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS to explain enhanced in vivo activity .
  • Dosing regimens : Optimize using PK/PD modeling (e.g., NONMEM software) to align in vitro IC50 with achievable plasma concentrations .

Q. Methodological Frameworks

  • Systematic reviews : Use PRISMA guidelines to synthesize conflicting data .
  • Experimental design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to hypothesis-driven studies .
  • Data validation : Cross-validate results via orthogonal assays (e.g., SPR for binding affinity if ITC data is ambiguous) .

Q. Tables

Common Analytical Challenges Solutions Citations
Low compound stability in aqueous buffersUse lyophilization and store at -80°C
Spectral overlap in NMRApply 2D experiments (COSY, NOESY)
Matrix interference in biofluidsImplement SPE or protein precipitation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.